

# methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

## CAS 885278-62-6 properties

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### Compound of Interest

Compound Name: methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B1419901

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## Technical Guide: Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

A Comprehensive Overview for Advanced Research and Development

As a cornerstone heterocyclic compound, **methyl 5-(benzyloxy)-1H-indazole-3-carboxylate** (CAS 885278-62-6) serves as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring the indazole core, a versatile methyl ester, and a strategically placed benzyloxy protecting group, makes it a highly valuable building block for constructing complex molecular targets. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, key applications in drug discovery, and essential handling procedures, tailored for researchers and drug development professionals.

## Core Physicochemical & Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthetic chemistry. The benzyloxy group offers a stable yet readily cleavable protecting group for the 5-hydroxy functionality, while the methyl ester at the 3-position provides a reactive handle for a multitude of chemical transformations.

Table 1: Summary of Physicochemical Properties

Property	Value	Source / Note
CAS Number	885278-62-6	[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	282.30 g/mol	Calculated
Appearance	Off-white to yellow crystalline powder	Based on related compounds[3]
Purity	Typically ≥95%	Commercial Supplier Data

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water | Inferred from structure |

## Synthesis Protocol and Mechanistic Insight

While various routes to the indazole core exist, a reliable and scalable method for preparing the title compound is through the direct esterification of its carboxylic acid precursor, 5-(benzyloxy)-1H-indazole-3-carboxylic acid. This method is preferred for its high efficiency and straightforward purification.

### Expertise-Driven Rationale:

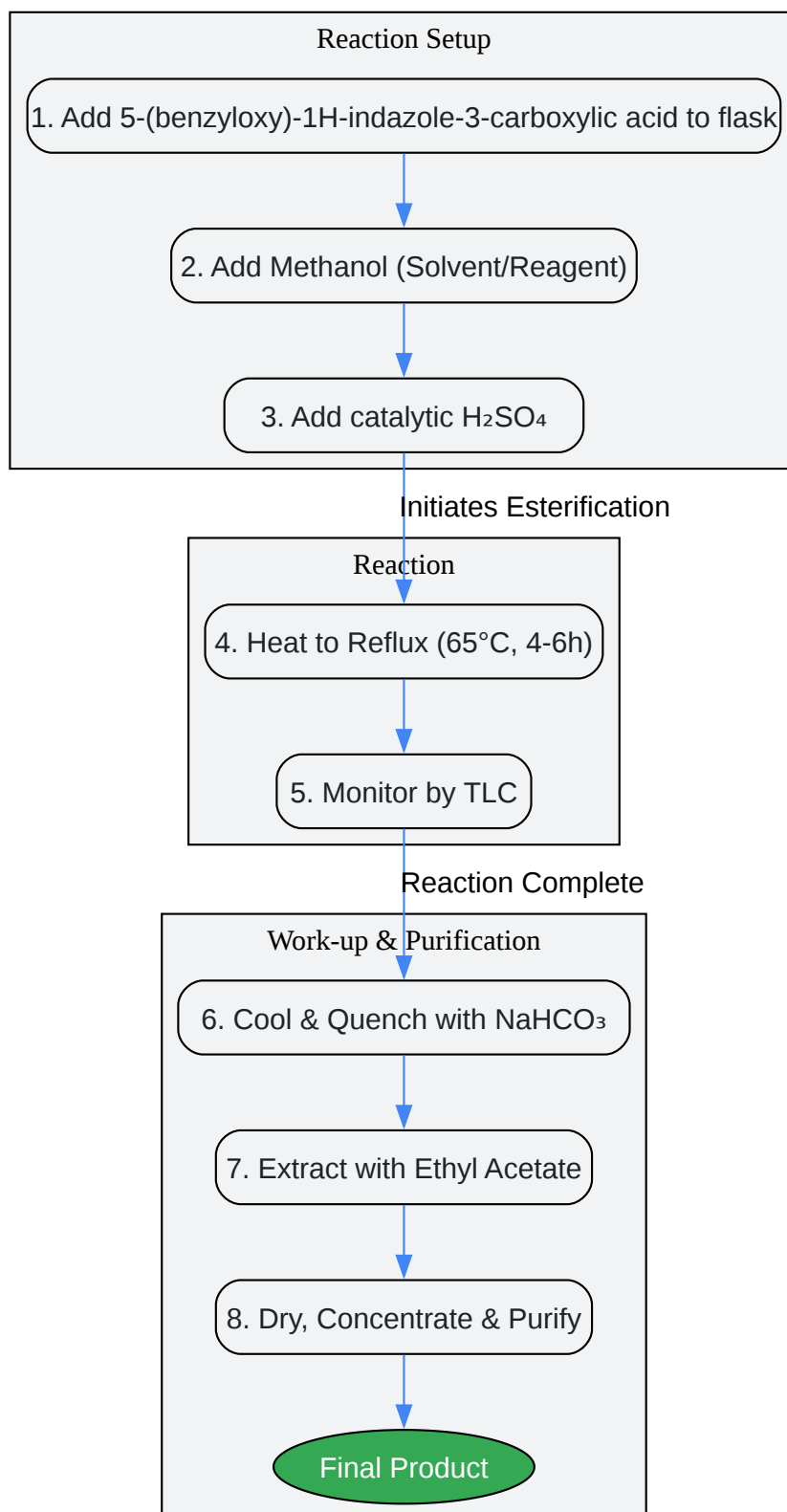
The chosen protocol is a classic Fischer esterification. The reaction is catalyzed by a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent elimination of a water molecule yields the desired methyl ester. Using methanol as the solvent ensures a large excess of the reagent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

### Step-by-Step Experimental Protocol:

- **Reagent Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq).

- **Dissolution & Catalysis:** Add anhydrous methanol (approx. 0.1–0.2 M concentration) to the flask to serve as both the solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , approx. 2-5 mol%).
- **Reaction:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield **methyl 5-(benzyloxy)-1H-indazole-3-carboxylate** as a solid.

## Workflow Visualization:



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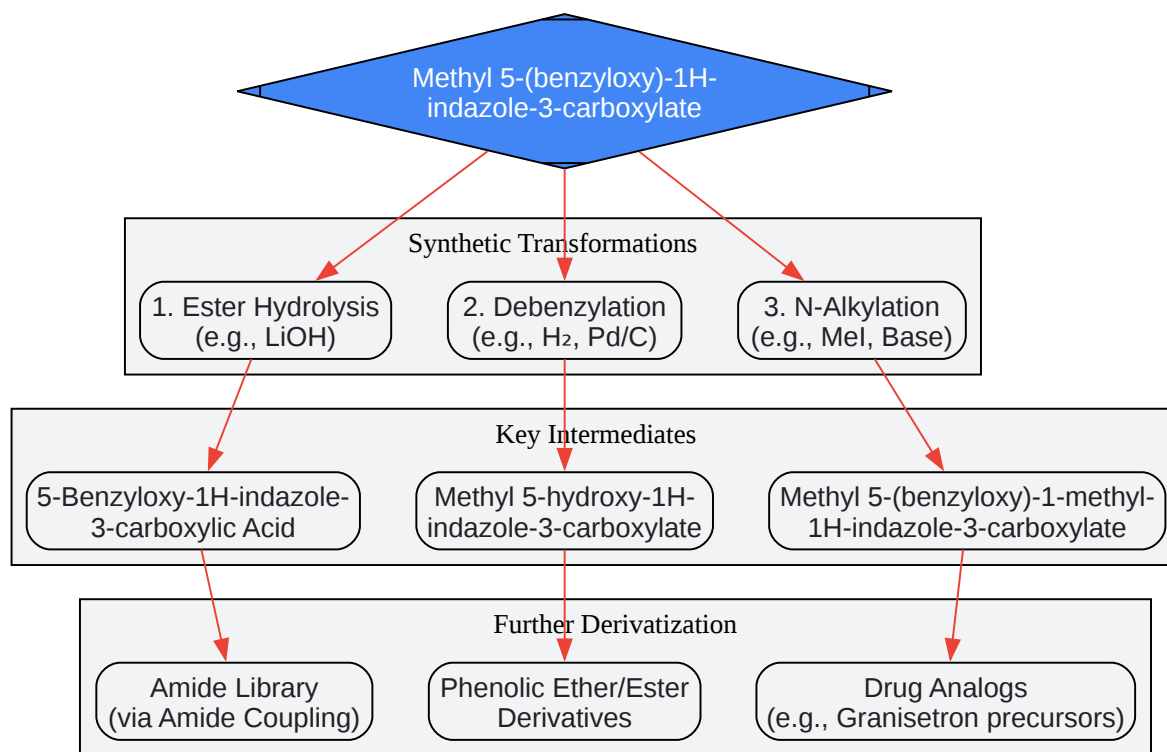
Caption: Fischer esterification workflow for synthesizing the title compound.

# Applications in Drug Discovery & Chemical Synthesis

The true value of **methyl 5-(benzyloxy)-1H-indazole-3-carboxylate** lies in its role as a versatile synthetic intermediate.<sup>[1]</sup> The indazole core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents, including anti-cancer and anti-inflammatory drugs.<sup>[3][4]</sup> This specific derivative provides three key points for molecular elaboration.

- **Amide Coupling:** The methyl ester can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid. This acid is then primed for activation (e.g., with HATU or EDC) and subsequent coupling with a wide array of amines to form amide bonds, a crucial linkage in many pharmaceutical compounds.<sup>[4]</sup>
- **Debenzylation for Phenolic Functionalization:** The benzyloxy group is a robust protecting group that can be selectively removed via catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C). This unmaskes the 5-hydroxy group, which can then be used as a handle for introducing new functionality through etherification, esterification, or other coupling reactions.
- **N-Alkylation/Arylation:** The indazole nitrogen (N1) can be alkylated or arylated under appropriate basic conditions, allowing for the introduction of another point of diversity. This has been used in the synthesis of drugs like Granisetron.<sup>[5][6]</sup>

## Logical Relationship Diagram:



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Caption: Synthetic utility of the title compound as a versatile intermediate.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 885278-62-6 is not widely available, data from closely related indazole-3-carboxylic acid derivatives provide a strong basis for safe handling protocols.<sup>[7][8][9][10]</sup>

- **Hazard Classification:** Based on analogous structures, this compound should be handled as if it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).<sup>[9][10]</sup>

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]
- Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7][9]
- Handling Practices: Avoid breathing dust.[7][9][11] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[10]
- Storage: Store in a cool, dry, and well-ventilated place.[7][9] Keep the container tightly closed to prevent moisture absorption and contamination.
- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
  - Skin: Wash off immediately with plenty of soap and water.[7]
  - Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[7][9]
  - Ingestion: Rinse mouth with water and seek medical attention.[7]

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- To cite this document: BenchChem. [methyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS 885278-62-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419901#methyl-5-benzyloxy-1h-indazole-3-carboxylate-cas-885278-62-6-properties]

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